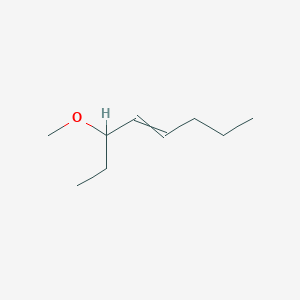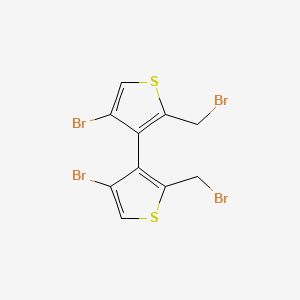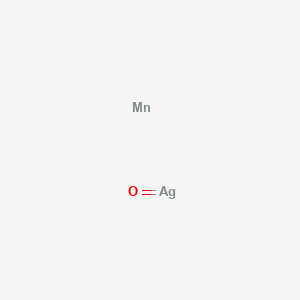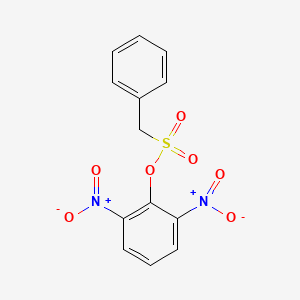
Uranium;hexahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium hexahydroxide can be synthesized through the hydrolysis of uranium hexafluoride (UF₆). The reaction involves the exposure of UF₆ to water vapor, resulting in the formation of uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . The uranyl fluoride can then be further hydrolyzed to form uranium hexahydroxide: [ \text{UF}_6 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2\text{F}_2 + 4\text{HF} ] [ \text{UO}_2\text{F}_2 + 2\text{H}_2\text{O} \rightarrow \text{UO}_2(\text{OH})_2 + 2\text{HF} ]
Industrial Production Methods: Industrial production of uranium hexahydroxide often involves the precipitation of uranyl hydroxide hydrate from oxidized uranium liquors. This process is typically carried out near neutral pH conditions . The resulting yellowcake is then processed further for various applications.
Chemical Reactions Analysis
Types of Reactions: Uranium hexahydroxide undergoes several types of chemical reactions, including:
Oxidation: Uranium in uranium hexahydroxide can be oxidized to form higher oxidation state compounds.
Reduction: Strong reducing agents can reduce uranium hexahydroxide to lower oxidation state compounds.
Substitution: Uranium hexahydroxide can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other strong reducing agents.
Substitution: Various ligands such as carbonate, hydroxide, and hexacyanoferrate.
Major Products:
Oxidation: Formation of uranyl ions (UO₂²⁺).
Reduction: Formation of uranium(IV) compounds.
Substitution: Formation of uranyl carbonate, uranyl hydroxide, and uranyl hexacyanoferrate.
Scientific Research Applications
Uranium hexahydroxide has a wide range of applications in scientific research, including:
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment.
Mechanism of Action
The mechanism by which uranium hexahydroxide exerts its effects involves the formation of uranyl ions (UO₂²⁺), which can interact with various molecular targets. These interactions often involve coordination with oxygen and nitrogen atoms in biological molecules, leading to potential disruptions in cellular processes . The pathways involved include the formation of reactive oxygen species and the induction of oxidative stress .
Comparison with Similar Compounds
Uranium Dioxide (UO₂): Commonly used as nuclear reactor fuel.
Uranium Trioxide (UO₃): Used in the preparation of uranium oxide fuels.
Uranium Tetrafluoride (UF₄): Intermediate in the production of uranium hexafluoride.
Uniqueness: Uranium hexahydroxide is unique due to its specific chemical structure and reactivity. Unlike uranium dioxide and uranium trioxide, which are primarily used in solid-state applications, uranium hexahydroxide is often used in aqueous solutions and has distinct coordination chemistry .
Properties
CAS No. |
53321-74-7 |
|---|---|
Molecular Formula |
H6O6U-6 |
Molecular Weight |
340.07 g/mol |
IUPAC Name |
uranium;hexahydroxide |
InChI |
InChI=1S/6H2O.U/h6*1H2;/p-6 |
InChI Key |
GRIIDVYFXJDBFJ-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)


![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)




